Cyclopropyl(3-(4-methoxyphenyl)azepan-1-yl)methanone
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Overview
Description
Cyclopropyl(3-(4-methoxyphenyl)azepan-1-yl)methanone is a complex organic compound with a unique structure that includes a cyclopropyl group, a methoxyphenyl group, and an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(3-(4-methoxyphenyl)azepan-1-yl)methanone typically involves multiple steps, starting with the preparation of the azepane ring and the introduction of the methoxyphenyl and cyclopropyl groups. Common synthetic routes include:
Formation of the Azepane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.
Attachment of the Cyclopropyl Group: This can be done using cyclopropanation reactions, where a cyclopropyl group is introduced to the molecule.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(3-(4-methoxyphenyl)azepan-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as halides or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Cyclopropyl(3-(4-methoxyphenyl)azepan-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cyclopropyl(3-(4-methoxyphenyl)azepan-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- Cyclopropyl(4-methoxyphenyl)methanone
- Cyclopropyl(3-(4-methoxyphenyl)azepan-1-yl)ethanone
Uniqueness
Cyclopropyl(3-(4-methoxyphenyl)azepan-1-yl)methanone is unique due to the presence of both a cyclopropyl group and an azepane ring, which confer distinct chemical and biological properties. This combination of structural features is not commonly found in other compounds, making it a valuable subject of study.
Properties
IUPAC Name |
cyclopropyl-[3-(4-methoxyphenyl)azepan-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-20-16-9-7-13(8-10-16)15-4-2-3-11-18(12-15)17(19)14-5-6-14/h7-10,14-15H,2-6,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVRNYUDNSIPAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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